molecular formula C13H18BrNO B13218587 {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13218587
M. Wt: 284.19 g/mol
InChI Key: RIVAIKQQUQNHFS-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound features a cyclobutyl ring substituted with a methanol group and an amino-bromophenyl ethyl side chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol typically involves the following steps:

    Formation of the Amino-Bromophenyl Ethyl Intermediate: This step involves the reaction of 3-bromophenylacetonitrile with a suitable amine under reductive conditions to form the amino-bromophenyl ethyl intermediate.

    Cyclobutyl Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutyl ring.

    Methanol Group Introduction: Finally, the methanol group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring, methanol group, and amino-bromophenyl ethyl side chain. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

[1-[2-amino-1-(3-bromophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18BrNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2

InChI Key

RIVAIKQQUQNHFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)Br

Origin of Product

United States

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